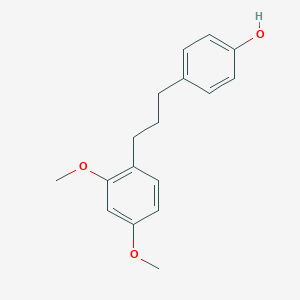
2'-O-Methylbroussonin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2'-O-Methylbroussonin A is an organic compound characterized by the presence of a phenol group and a propyl chain substituted with a 2,4-dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2'-O-Methylbroussonin A typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde and phenol.
Grignard Reaction: The 2,4-dimethoxybenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Reduction: The alcohol is then reduced to the corresponding alkane using a reducing agent such as lithium aluminum hydride.
Coupling Reaction: The final step involves coupling the reduced product with phenol under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2'-O-Methylbroussonin A can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated phenol derivatives.
科学研究应用
2'-O-Methylbroussonin A has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2'-O-Methylbroussonin A involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence biochemical pathways related to oxidative stress, inflammation, and cell signaling.
相似化合物的比较
Similar Compounds
- 4-[3-(3,4-Dimethoxyphenyl)propyl]phenol
- 4-[3-(2,5-Dimethoxyphenyl)propyl]phenol
- 4-[3-(2,3-Dimethoxyphenyl)propyl]phenol
Uniqueness
2'-O-Methylbroussonin A is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 4 positions can enhance its stability and modulate its interactions with molecular targets.
生物活性
2'-O-Methylbroussonin A (2'-O-MBA) is a natural product derived from the Broussonetia species, particularly known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic effects, especially in the context of viral infections and immune responses. This article reviews the biological activity of 2'-O-MBA, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.
Chemical Structure and Properties
This compound is characterized by its unique structural features that contribute to its biological activity. The compound belongs to the class of lignans, which are known for their antioxidative and anti-inflammatory properties. Its chemical formula is C₁₃H₁₄O₅, and it has a molecular weight of 250.25 g/mol.
The biological activity of 2'-O-MBA is primarily attributed to its ability to modulate various biochemical pathways:
- Antiviral Activity : Studies have shown that 2'-O-MBA exhibits significant antiviral properties, particularly against RNA viruses. It appears to inhibit viral replication by interfering with viral RNA synthesis and enhancing host immune responses.
- Antioxidative Properties : The compound demonstrates strong radical-scavenging abilities, protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS) .
- Anti-inflammatory Effects : 2'-O-MBA has been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various cell types. This action is mediated through the modulation of signaling pathways such as NF-kB .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
Several case studies have highlighted the effectiveness of this compound in different biological contexts:
- Viral Infections : In a study examining its antiviral effects, 2'-O-MBA was found to significantly reduce viral load in infected cell cultures. The compound was administered at varying concentrations, showing a dose-dependent response in inhibiting viral replication.
- Oxidative Stress Models : In models simulating oxidative stress, treatment with 2'-O-MBA resulted in decreased levels of lipid peroxidation and increased antioxidant enzyme activity, indicating its protective role against oxidative damage.
- Inflammatory Response : A recent investigation into inflammatory diseases demonstrated that 2'-O-MBA could effectively downregulate pro-inflammatory cytokines in macrophage cultures exposed to lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
属性
IUPAC Name |
4-[3-(2,4-dimethoxyphenyl)propyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-19-16-11-8-14(17(12-16)20-2)5-3-4-13-6-9-15(18)10-7-13/h6-12,18H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRWHPPVRARAPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCCC2=CC=C(C=C2)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













